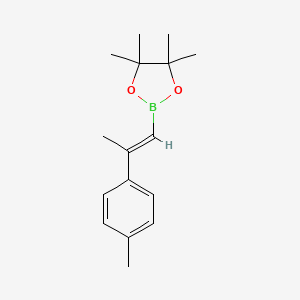![molecular formula C15H10N4 B14119013 2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole CAS No. 186956-99-0](/img/structure/B14119013.png)
2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazolesThe structure of this compound consists of a pyridine ring fused to a pyrimido[1,2-a]benzimidazole core, which imparts unique chemical and biological properties to the molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole can be achieved through various synthetic routes. One common method involves the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole under reflux conditions in pyridine . This reaction leads to the formation of the desired pyrimido[1,2-a]benzimidazole scaffold.
Another approach involves the use of enamino ketones as building blocks. These reagents undergo cyclization reactions to form the pyrimido[1,2-a]benzimidazole core . The reaction conditions typically involve heating under reflux in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole can be compared with other similar compounds, such as:
Pyrimido[1,2-a]indoles: These compounds have a similar core structure but with an indole ring instead of a benzimidazole ring.
Imidazo[1,2-a]pyridines: These compounds feature an imidazo ring fused to a pyridine ring and exhibit similar biological activities.
Benzimidazole derivatives: These compounds share the benzimidazole scaffold and are known for their diverse pharmacological properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds .
Propiedades
Número CAS |
186956-99-0 |
|---|---|
Fórmula molecular |
C15H10N4 |
Peso molecular |
246.27 g/mol |
Nombre IUPAC |
2-pyridin-2-ylpyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C15H10N4/c1-2-7-14-13(6-1)18-15-17-12(8-10-19(14)15)11-5-3-4-9-16-11/h1-10H |
Clave InChI |
BAJLMFWZNSFDQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3N2C=CC(=N3)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14118960.png)
![methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14118963.png)






![3,10-dibromo-6-phenyl-12,12a-dihydro-6H-indolo[1,2-c][1,3]benzoxazine](/img/structure/B14119007.png)
